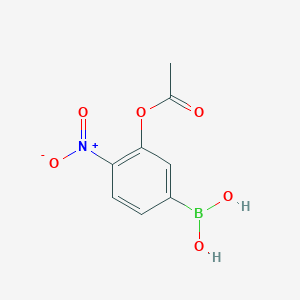

3-(Acetyloxy)-4-nitrophenylboronic acid; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

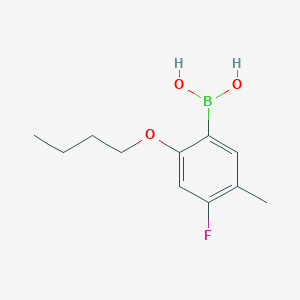

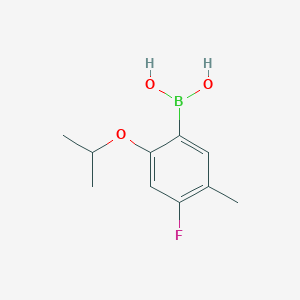

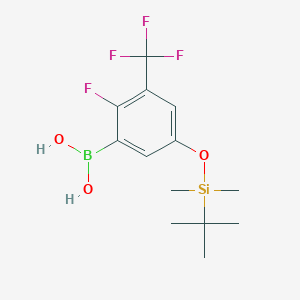

The compound “3-(Acetyloxy)-4-nitrophenylboronic acid” likely contains an acetyloxy group and a nitrophenylboronic acid group. The acetyloxy group (AcO or OAc) is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group .

Chemical Reactions Analysis

Boronic acids, including phenylboronic acids, are known to participate in several types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a method for forming carbon-carbon bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, solubility, and reactivity . Without specific information on “3-(Acetyloxy)-4-nitrophenylboronic acid”, I can’t provide details on these properties.

Scientific Research Applications

1. Advanced Oxidation Processes

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the interest in understanding how various compounds are broken down and the by-products formed during these processes. This study could be relevant for understanding the environmental fate and degradation pathways of similar compounds (Qutob et al., 2022).

2. Pharmacological Properties of Hybrid Compounds

The synthesis and research of pharmacological properties of polyfunctional "hybrid" compounds, including those with nitroxyl radicals, suggest an area of study where 3-(Acetyloxy)-4-nitrophenylboronic acid could potentially be applied. This research aims at modifying biological activity through chemical modification, which could be relevant for the development of new pharmacological agents (Grigor’ev et al., 2014).

3. Phosphonic Acid Applications

A review on phosphonic acid applications provides insights into the broad utility of compounds with phosphorus atoms for drug design, bone targeting, and surface functionalization. This paper outlines various synthesis methods and applications, hinting at the chemical versatility of compounds similar to 3-(Acetyloxy)-4-nitrophenylboronic acid in research (Sevrain et al., 2017).

4. Analytical Methods for Antioxidant Activity

The critical presentation of tests used to determine antioxidant activity can be related to researching the chemical properties and potential applications of 3-(Acetyloxy)-4-nitrophenylboronic acid, especially in contexts where its antioxidative properties could be of interest (Munteanu & Apetrei, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

3-(Acetyloxy)-4-nitrophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the 3-(Acetyloxy)-4-nitrophenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to palladium . The palladium acts as a catalyst, facilitating the bond formation between the carbon atoms .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway in which 3-(Acetyloxy)-4-nitrophenylboronic acid plays a crucial role . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects of this pathway include the formation of new carbon–carbon bonds, leading to the creation of complex organic molecules .

Result of Action

The primary result of the action of 3-(Acetyloxy)-4-nitrophenylboronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 3-(Acetyloxy)-4-nitrophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction is also performed in a suitable solvent, and the yield can be affected by the temperature and the pH of the reaction mixture . The stability of the compound can also be influenced by storage conditions, such as temperature and humidity.

properties

IUPAC Name |

(3-acetyloxy-4-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAISZGJPVMSOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)